5,5'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)diisophthalic acid

Catalog No.
S3010699
CAS No.
350024-36-1
M.F
C30H14N2O12
M. Wt
594.444
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,5'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn...

CAS Number

350024-36-1

Product Name

5,5'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)diisophthalic acid

IUPAC Name

5-[13-(3,5-dicarboxyphenyl)-5,7,12,14-tetraoxo-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaen-6-yl]benzene-1,3-dicarboxylic acid

Molecular Formula

C30H14N2O12

Molecular Weight

594.444

InChI

InChI=1S/C30H14N2O12/c33-23-17-1-2-18-22-20(26(36)32(24(18)34)16-9-13(29(41)42)6-14(10-16)30(43)44)4-3-19(21(17)22)25(35)31(23)15-7-11(27(37)38)5-12(8-15)28(39)40/h1-10H,(H,37,38)(H,39,40)(H,41,42)(H,43,44)

InChI Key

RYFYCPDCRKHALS-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=CC=C4C3=C1C(=O)N(C4=O)C5=CC(=CC(=C5)C(=O)O)C(=O)O)C(=O)N(C2=O)C6=CC(=CC(=C6)C(=O)O)C(=O)O

Solubility

not available

Application in Perovskite Solar Cells

Specific Scientific Field: Materials Science - Solar Energy

Summary of the Application: The compound is used in the design and synthesis of new naphthalenediimide (NDI) chromophores, which are employed in perovskite solar cells (PSCs). These chromophores serve as promising candidates for electron transfer layers (ETL).

Methods of Application or Experimental Procedures: Two new NDI chromophores were synthesized using the compound. These chromophores, named F1 and F2, were then used as electron transport layers (ETLs) in inverted PSC assemblies.

Results or Outcomes: The overall power conversion efficiency (PCE) of inverted PSC devices constructed using the F1 layer was 10.2%, with a circuit current density (Jsc) of 24.17 mAcm−2, an open circuit voltage (Voc) of 0.81 V, and a fill factor (FF) of 52%. PSCs constructed using the F2 layer had a PCE of 9.1%, a Jsc of 24.35 mAcm−2, a Voc of 0.83 V, and an FF of 45.4%. The performance of the PSCs is mainly attributed to the presence of -CF3 functional groups in F1 and F2 .

Application in Anti-counterfeiting

Specific Scientific Field: Materials Science - Anti-counterfeiting

Summary of the Application: The compound is used in the synthesis of 1,3,6,8-pyrenesulfonic acid sodium salt (PTSA), which exhibits pure blue fluorescence under UV light. Due to its excellent fluorescent properties and water solubility, PTSA is used to prepare water-soluble invisible inks based on hydroxyethyl cellulose (HEC) aqueous solution .

Methods of Application or Experimental Procedures: PTSA was successfully synthesized via a one-step sulfonating reaction. This method is more convenient, effective, and eco-friendly than the traditional one. The as-prepared PTSA was used to prepare water-soluble invisible inks based on hydroxyethyl cellulose (HEC) aqueous solution .

Results or Outcomes: The resulting inks possessed acceptable stability after being stored for 30 days. Various patterns, including a QR code, the logo of Wuhan University, Chinese characters, and so on, were printed on non-background paper through ink-jet and screen printing. The as-prepared materials exhibited good water solubility and outstanding fluorescence performances, indicating that the fluorescent PTSA material is a promising candidate for anti-counterfeiting applications .

Application in High Energy Compounds

Specific Scientific Field: Materials Science - High Energy Compounds

Summary of the Application: The compound is used in the synthesis of a new high-energy compound, [1,2,3,4]tetrazino[5,6-e][1,2,3,4]tetrazine 1,3,6,8-tetraoxide (TTTO). TTTO is synthesized in 10 steps from 2,2-bis(tert-butyl-NNO-azoxy)acetonitrile .

Methods of Application or Experimental Procedures: The synthesis strategy is based on the generation of oxygen-substituted diazonium ions and their intramolecular coupling with tert-butyl-NNO-azoxy, successively closing two 1,2,3,4-tetrazine 1,3-dioxide rings .

Results or Outcomes: The structure of TTTO was confirmed by single-crystal X-ray diffraction. The research suggests that TTTO is a promising candidate for high-energy applications .

5,5'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)diisophthalic acid is a complex organic compound with the molecular formula C30H14N2O12 and a molecular weight of 594.45 g/mol. It features a unique structure characterized by multiple carbonyl groups and a phenanthroline backbone, which contributes to its potential applications in various fields such as materials science and medicinal chemistry. The compound's intricate arrangement of functional groups makes it a subject of interest for further research in coordination chemistry and organic synthesis .

The chemical behavior of this compound is influenced by its functional groups. Key reactions include:

  • Condensation Reactions: The carboxylic acid groups can participate in condensation reactions with amines to form amides.
  • Coordination Chemistry: The phenanthroline moiety can coordinate with metal ions, forming complexes that are useful in catalysis and sensing applications.
  • Oxidation-Reduction Reactions: The presence of carbonyl groups allows for possible redox reactions under specific conditions, which could be exploited in electrochemical applications .

Preliminary studies suggest that compounds related to 5,5'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)diisophthalic acid exhibit biological activities such as:

  • Antimicrobial Properties: Similar compounds have shown efficacy against various bacterial strains.
  • Anticancer Activity: Some derivatives are being explored for their potential to inhibit cancer cell proliferation.
  • Enzyme Inhibition: The compound may interact with specific enzymes, influencing metabolic pathways .

Several synthetic routes have been proposed for the preparation of 5,5'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)diisophthalic acid:

  • Multi-step Synthesis: This involves the sequential construction of the phenanthroline core followed by the introduction of isophthalic acid units.
  • One-Pot Reactions: Recent advancements allow for one-pot synthesis methods that streamline the process and improve yield.
  • Functional Group Manipulation: Techniques such as oxidation and coupling reactions are employed to introduce desired functional groups at specific positions on the phenanthroline scaffold .

The unique properties of this compound lend themselves to various applications:

  • Metal-organic Frameworks (MOFs): It serves as a linker in the formation of MOFs due to its ability to coordinate with metal ions.
  • Sensors: Its electronic properties make it suitable for use in chemical sensors.
  • Pharmaceuticals: Potential development as an active pharmaceutical ingredient due to its biological activities .

Interaction studies involving 5,5'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)diisophthalic acid focus on:

  • Metal Ion Coordination: Investigating how the compound binds with various transition metals and the resulting complexes' stability and reactivity.
  • Biological Interactions: Understanding how the compound interacts with biological macromolecules such as proteins and nucleic acids could reveal its mechanism of action in biological systems .

Several compounds share structural similarities with 5,5'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)diisophthalic acid. Here’s a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
1,10-PhenanthrolineTwo nitrogen atoms in a fused ring systemLess complex than the target compound
2-AminophenolContains an amino group and hydroxyl groupLacks the extensive carbonyl functionality
Isophthalic AcidDicarboxylic acid structureSimpler structure without phenanthroline moiety

The complexity and multifunctionality of 5,5'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)diisophthalic acid set it apart from these similar compounds. Its potential for diverse applications in coordination chemistry and medicinal uses makes it a valuable subject for ongoing research .

XLogP3

2.3

Dates

Modify: 2023-08-17

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